3-[(4-chlorophenyl)methyl]-N-[2-(diethylamino)ethyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide
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Description
3-[(4-chlorophenyl)methyl]-N-[2-(diethylamino)ethyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C22H25ClN4O2S and its molecular weight is 444.98. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activities
Research has demonstrated the potential of quinazoline derivatives as effective antimicrobial agents. Studies focusing on similar compounds to 3-[(4-chlorophenyl)methyl]-N-[2-(diethylamino)ethyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide have shown promising antibacterial and antifungal activities against various microorganisms like Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, Staphylococcus pyogenes, Candida albicans, Aspergillus niger, and Aspergillus clavatus (Desai, Shihora, & Moradia, 2007), (Desai, Dodiya, & Shihora, 2011).
Synthesis and Characterization
The chemical synthesis and characterization of quinazoline derivatives is a significant area of research. Studies have described the synthesis of various quinazoline compounds, including their structural elucidation through methods like IR, NMR, and Mass spectroscopy, which are crucial for understanding their potential pharmacological activities (Zaki, Radwan, & El-Dean, 2017).
Antibacterial Activities
Several quinazoline derivatives have been investigated for their antibacterial properties. Studies have shown that compounds similar to the one exhibit significant antibacterial activity, especially against Gram-positive organisms (Cooper, Klock, Chu, & Fernandes, 1990).
Synthesis of Secondary Carboxamides
Research into the efficient synthesis of secondary carboxamides, which are structurally related to the compound , has been conducted. This includes exploring nucleophilic ring opening of cyclic imidates, which is relevant to the synthesis of quinazoline derivatives (Saito*, Tamai, Usui, Inaba, & Moriwake, 1984).
Antimalarial Effects
Quinazoline derivatives have been studied for their antimalarial effects. Research in this area has involved the synthesis of compounds containing quinazoline and their evaluation against malaria, demonstrating their potential in treating this disease (Kesten, Johnson, & Werbel, 1987).
Antitumor Activities
Quinazoline compounds have been explored for their antitumor properties. Research has shown that certain derivatives can act as prodrugs, exhibiting curative activity against specific types of leukemia (Stevens, Hickman, Stone, Gibson, Baig, Lunt, & Newton, 1984).
properties
IUPAC Name |
3-[(4-chlorophenyl)methyl]-N-[2-(diethylamino)ethyl]-4-oxo-2-sulfanylidene-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-7-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31ClN4O2S/c1-3-26(4-2)12-11-24-20(28)16-7-10-18-19(13-16)25-22(30)27(21(18)29)14-15-5-8-17(23)9-6-15/h5-6,8-9,16,18-19H,3-4,7,10-14H2,1-2H3,(H,24,28)(H,25,30) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWJRPLMKFVRSKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(=O)C1CCC2C(C1)NC(=S)N(C2=O)CC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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